molecular formula C23H23N7O B6532606 3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one CAS No. 920218-81-1

3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

Número de catálogo: B6532606
Número CAS: 920218-81-1
Peso molecular: 413.5 g/mol
Clave InChI: ZQBHKDQJUIOVRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3 and a piperazine moiety linked via a propanone bridge. The triazolopyrimidine scaffold is known for its role in modulating biological activities, particularly in kinase inhibition and receptor binding . This compound’s structural complexity arises from the integration of a triazole ring (providing metabolic stability) and a pyrimidine ring (enhancing π-π stacking interactions with biological targets). The piperazine group contributes to solubility and pharmacokinetic properties, while the phenyl substituents likely enhance lipophilicity and target affinity .

Propiedades

IUPAC Name

3-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c31-20(12-11-18-7-3-1-4-8-18)28-13-15-29(16-14-28)22-21-23(25-17-24-22)30(27-26-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBHKDQJUIOVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous derivatives reported in the literature. Key differences lie in substituent patterns, core heterocycles, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity (Reported) Solubility (LogP)*
3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one Triazolo[4,5-d]pyrimidine Phenyl (C3, C3'), piperazine-propanone Kinase inhibition (hypothesized) ~3.2 (estimated)
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}propan-1-one Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, 4-methylphenyl, piperazine Enhanced solubility vs. phenyl analogs ~2.8
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino group Anticancer (in vitro) ~2.5
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazolo-triazolo-pyrimidine Variable (e.g., hydrazine, methyl) Isomer-dependent activity ~2.0–3.5

*LogP values are estimated based on substituent contributions.

Key Findings

Core Heterocycle Influence: The triazolo[4,5-d]pyrimidine core in the target compound confers greater metabolic stability compared to pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 4-Imino-1-p-tolyl...), which are prone to redox-mediated degradation . Pyrazolo-triazolo-pyrimidine hybrids (e.g., compound 7 and 9 in ) exhibit isomer-specific activities; the triazolo[4,5-d]pyrimidine scaffold avoids such isomerization pitfalls .

Substituent Effects: Phenyl vs. Piperazine Linker: The piperazine-propanone bridge enhances conformational flexibility, likely improving binding to hinge regions in kinase targets compared to rigid analogs like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines .

The absence of electron-withdrawing groups (e.g., nitro or cyano) in its structure may reduce off-target toxicity compared to related triazolopyrimidines .

Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography (e.g., SHELX , PHENIX ) and NMR spectroscopy. For instance, the isomerization behavior of pyrazolo-triazolo-pyrimidines () was confirmed via crystallographic data refined using SHELXL . Computational tools like PHASER and CCP4 further aid in modeling receptor interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.